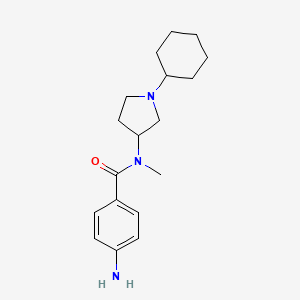
4-amino-N-(1-cyclohexylpyrrolidin-3-yl)-N-methylbenzamide
Beschreibung
4-amino-N-(1-cyclohexylpyrrolidin-3-yl)-N-methylbenzamide is a substituted benzamide compound known for its ability to inhibit the binding of 3H-spiperone to bovine anterior pituitary membranes . This compound has a molecular formula of C18H27N3O and a molecular weight of 301.43 g/mol . It is primarily used in scientific research due to its unique chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
50733-99-8 |
|---|---|
Molekularformel |
C18H27N3O |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
4-amino-N-(1-cyclohexylpyrrolidin-3-yl)-N-methylbenzamide |
InChI |
InChI=1S/C18H27N3O/c1-20(18(22)14-7-9-15(19)10-8-14)17-11-12-21(13-17)16-5-3-2-4-6-16/h7-10,16-17H,2-6,11-13,19H2,1H3 |
InChI-Schlüssel |
BCZLLYRBOISBCG-UHFFFAOYSA-N |
SMILES |
CN(C1CCN(C1)C2CCCCC2)C(=O)C3=CC=C(C=C3)N |
Kanonische SMILES |
CN(C1CCN(C1)C2CCCCC2)C(=O)C3=CC=C(C=C3)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AHR-5645B free base |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(1-cyclohexylpyrrolidin-3-yl)-N-methylbenzamide typically involves the reaction of 4-amino-N-(1-cyclohexyl-3-pyrrolidinyl)-N-methylbenzamide with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N-(1-cyclohexylpyrrolidin-3-yl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzamides with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-amino-N-(1-cyclohexylpyrrolidin-3-yl)-N-methylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies to understand its reactivity and properties.
Biology: Investigated for its potential effects on biological systems, particularly its ability to inhibit specific receptor bindings.
Medicine: Explored for its potential therapeutic applications, including its role in modulating receptor activities.
Industry: Utilized in the development of new materials and compounds with specific chemical and biological properties
Wirkmechanismus
The mechanism of action of 4-amino-N-(1-cyclohexylpyrrolidin-3-yl)-N-methylbenzamide involves its interaction with specific molecular targets, such as receptors in the anterior pituitary membranes. By inhibiting the binding of 3H-spiperone, the compound modulates the activity of these receptors, leading to various biological effects. The exact pathways and molecular targets involved in this process are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AHR-5645B salt/solvate: A related compound with similar chemical properties but different solubility and stability characteristics.
Other substituted benzamides: Compounds with similar structures but different functional groups, leading to variations in their chemical and biological activities.
Uniqueness
4-amino-N-(1-cyclohexylpyrrolidin-3-yl)-N-methylbenzamide is unique due to its specific ability to inhibit 3H-spiperone binding, which is not commonly observed in other substituted benzamides. This unique property makes it valuable for specific research applications and potential therapeutic uses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


